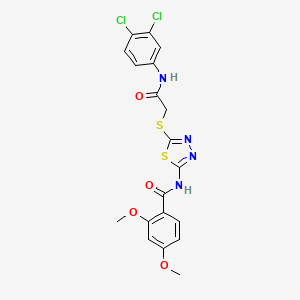

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide" is a complex molecule that appears to be related to a class of compounds designed for selective toxicity towards hypoxic cells, often found in tumor environments. These compounds typically undergo bioreductive processes that are oxygen-inhibited, leading to the formation of cytotoxic species preferentially in hypoxic conditions .

Synthesis Analysis

The synthesis of related compounds often involves the displacement of halogen groups with various amines or the cyclization of thioacylhydrazones. For example, the synthesis of regioisomers of a hypoxia-selective cytotoxin was achieved by displacement reactions followed by dimesylation and mesylate displacement with LiCl . Similarly, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was carried out starting with a thioacylhydrazone via cyclization . These methods suggest that the synthesis of the compound may also involve such strategies, particularly given the presence of a thiadiazol moiety and dichlorophenylamino group.

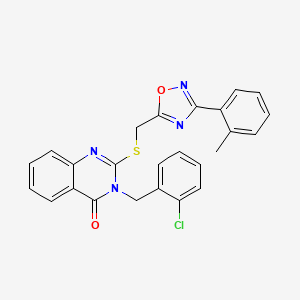

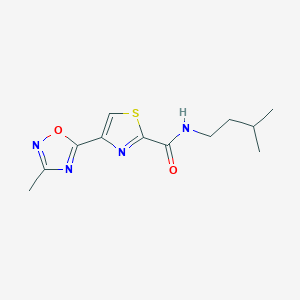

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H, and 13C NMR. For instance, a series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives were characterized, and significant stretching vibrations were identified in their IR spectra . The presence of a thiadiazol group in the compound of interest suggests that it may exhibit similar spectroscopic features, with characteristic vibrations corresponding to its functional groups.

Chemical Reactions Analysis

The reductive chemistry of related compounds has been extensively studied. For example, the reduction of nitro groups to amines or hydroxylamines in the presence of reducing agents such as sodium formate has been observed, with the reduction potential playing a significant role in the cytotoxicity and selectivity of these compounds . The compound likely undergoes similar reductive transformations, which may be critical to its mechanism of action as a hypoxia-selective cytotoxin.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and the presence of specific functional groups. The reduction potentials, stability under various conditions, and cytotoxicity are key properties that have been studied. For instance, the cytotoxicity of the 2- and 4-amino derivatives of a related compound was found to be significantly higher than the parent drug . The compound , with its specific arrangement of functional groups, would be expected to have unique properties that could be elucidated through similar studies.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with theA3 adenosine receptor (AR) . The A3 AR is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and cancer .

Mode of Action

Similar compounds have been found to act asallosteric modulators of the A3 AR . Allosteric modulators alter the affinity or intrinsic activity of orthosteric ligands by interacting with a distinctly different binding site on the receptor . They can enhance the efficacy of agonists at the receptor, while potentially reducing their potency .

Biochemical Pathways

The a3 ar is known to be involved in various signaling pathways, including those related to inflammation and cancer . Allosteric modulation of the A3 AR can potentially influence these pathways, leading to downstream effects.

Result of Action

The modulation of the a3 ar can potentially influence cellular processes such as cell proliferation, apoptosis, and cytokine production . These effects can contribute to the compound’s potential therapeutic effects.

Propriétés

IUPAC Name |

N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O4S2/c1-28-11-4-5-12(15(8-11)29-2)17(27)23-18-24-25-19(31-18)30-9-16(26)22-10-3-6-13(20)14(21)7-10/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADJULSFWBHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3019960.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3019964.png)

![5-[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B3019976.png)

![2,4-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide](/img/structure/B3019977.png)